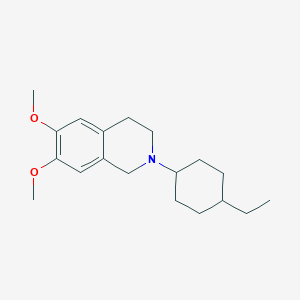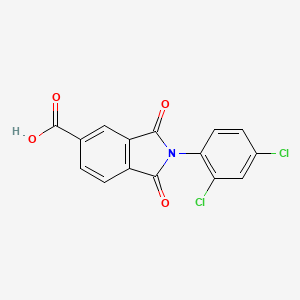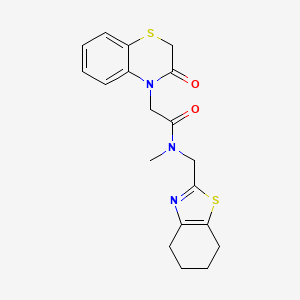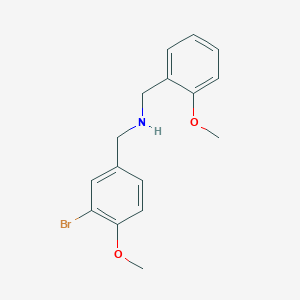
2-(4-ethylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including the specific compound of interest, typically involves several key steps starting from basic building blocks like benzaldehydes or cyclohexanone derivatives. These syntheses utilize methods such as Pictet-Spengler reactions, reductive aminations, or condensation reactions under acidic or basic conditions. For instance, the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been detailed, highlighting the variety of substituents that can be introduced into the tetrahydroisoquinoline framework to achieve different derivatives (Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the isoquinoline core with a fully saturated tetrahydro component, which significantly affects the compound's electronic and steric configuration. X-ray crystallography studies provide detailed information about the arrangement of atoms, bond lengths, and angles, contributing to our understanding of their three-dimensional structures and reactivity patterns. For instance, studies have been conducted on the crystal structures of related isoquinoline derivatives, offering insights into their molecular geometry and conformation (Argay et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-4-14-5-7-17(8-6-14)20-10-9-15-11-18(21-2)19(22-3)12-16(15)13-20/h11-12,14,17H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRTDYVRHOMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5627447.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5627453.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5627471.png)
![N~1~,N~1~,N~3~-trimethyl-N~3~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5627479.png)



![4-(2-{[1-(methylsulfonyl)piperidin-4-yl]oxy}benzoyl)thiomorpholine](/img/structure/B5627501.png)


amino]-1-phenylpropan-1-ol](/img/structure/B5627536.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenoxypropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627543.png)